Pyridine-2-sulfonyl Chloride
Overview
Description
Pyridine-2-sulfonyl chloride is an organic compound with the molecular formula C5H4ClNO2S. It is a colorless to pale yellow oil or low-melting solid that is hygroscopic and sensitive to moisture and temperature . This compound is widely used in organic synthesis, particularly in sulfonylation reactions, where it acts as a sulfonylating agent.
Mechanism of Action
Target of Action
Pyridine-2-sulfonyl Chloride is a chemical compound that is primarily used as a reagent in organic synthesis . It is known to interact with various organic compounds, particularly alcohols . The primary targets of this compound are the hydroxyl groups present in these compounds .
Mode of Action
The interaction of this compound with its targets involves a nucleophilic substitution reaction . In the presence of a base such as pyridine, it can convert alcohols into alkyl chlorides . This reaction can proceed via two different mechanisms: S_N2 (bimolecular nucleophilic substitution) or S_Ni (nucleophilic substitution with internal return), depending on the structure of the alcohol .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it is involved in. For instance, in the conversion of alcohols to alkyl chlorides, it can affect the distribution of functional groups within a molecule, thereby influencing the molecule’s reactivity and properties .
Result of Action
The result of this compound’s action is the transformation of one organic compound into another. For example, it can convert an alcohol into an alkyl chloride . This transformation can be used to modify the properties of the original compound, potentially making it more useful for certain applications.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a base can promote its reaction with alcohols . Additionally, it is sensitive to moisture and temperature, which can affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2-sulfonyl chloride can be synthesized through the reaction of pyridine with chlorosulfonic acid. The reaction typically involves heating pyridine with chlorosulfonic acid under anhydrous conditions, followed by purification and crystallization to obtain the final product .
Industrial Production Methods: In industrial settings, this compound is produced by adding phosphorus pentachloride to a reaction solution containing pyridine-2-sulfonic acid. This reaction is carried out in multiple divided portions, either stepwise or continuously, to produce this compound with high yield and reduced byproduct formation .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Electrophilic Aromatic Substitution: It can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, and the reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Electrophilic Aromatic Substitution: Reactions often require a catalyst, such as a Lewis acid (e.g., aluminum chloride or iron(III) chloride).
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
Pyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a sulfonylating agent in organic synthesis to introduce sulfonyl groups into molecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Pyridine-3-sulfonyl Chloride: Similar in structure but differs in the position of the sulfonyl chloride group on the pyridine ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride compound used in organic synthesis, but with a toluene ring instead of a pyridine ring.
Mesyl Chloride (Methanesulfonyl Chloride): A simpler sulfonyl chloride compound with a methane group instead of a pyridine ring.
Uniqueness: Pyridine-2-sulfonyl chloride is unique due to its ability to introduce sulfonyl groups into aromatic systems, particularly pyridine derivatives. This makes it a valuable reagent in the synthesis of complex organic molecules and pharmaceutical intermediates .
Properties
IUPAC Name |
pyridine-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJOGAGLBDBMLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396412 | |
Record name | Pyridine-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66715-65-9 | |
Record name | Pyridine-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRIDINE-2-SULFONYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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